

# Octyl Isobutyrate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Octyl isobutyrate*

Cat. No.: B085545

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An In-depth Examination of a Key Volatile Organic Compound in Flavor, Fragrance, and Beyond

## Abstract

**Octyl isobutyrate** is a volatile organic compound (VOC) recognized for its characteristic fruity, green, and slightly waxy aroma and taste.[1][2][3] This ester of octanol and isobutyric acid is a significant component in the flavor and fragrance industries, valued for its application in creating green apple, citrus, and other fruit-like notes in a variety of consumer products.[1][4] It is also found naturally as a volatile component in several plants and fruits, including hops, grapefruit juice, and babaco fruit.[2] This technical guide provides a detailed overview of the chemical and physical properties, synthesis, analytical protocols, and the role of **octyl isobutyrate** as a VOC, with a focus on its interaction with sensory signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

## Chemical and Physical Properties

**Octyl isobutyrate** is a colorless to pale yellow liquid with the chemical formula C<sub>12</sub>H<sub>24</sub>O<sub>2</sub>.[1][4][5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Octyl Isobutyrate**

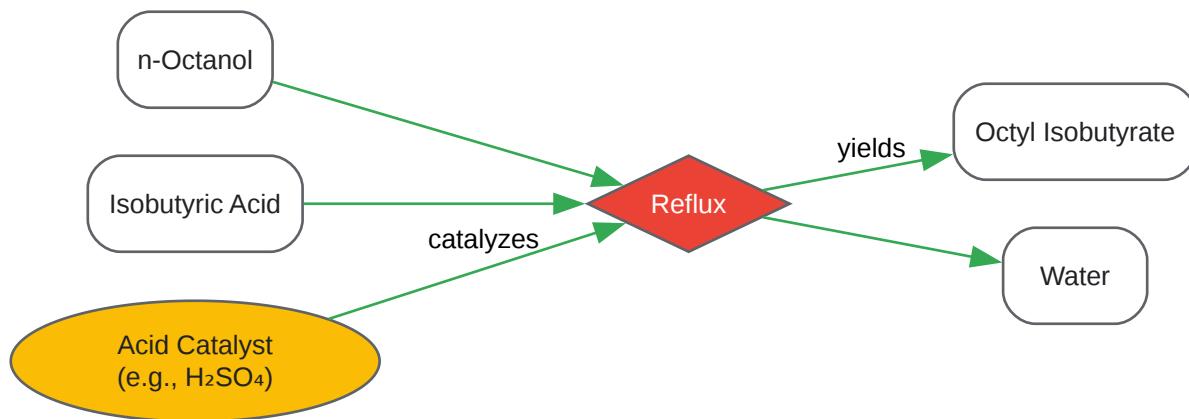
Property	Value	Source(s)
IUPAC Name	octyl 2-methylpropanoate	[2]
Synonyms	n-Octyl isobutyrate, Caprylyl isobutyrate	[2][6]
CAS Number	109-15-9	[1][2][4]
Molecular Formula	C12H24O2	[1][2][4][6][7]
Molecular Weight	200.32 g/mol	[4][6][7][8]
Appearance	Colorless to pale yellow liquid	[1][5][8]
Odor Profile	Fresh, green, fruity, waxy, with citrus and apple notes	[1][3][4]
Taste Profile	Creamy, waxy, fruity, earthy, fatty at 30 ppm	[3][8]
Boiling Point	245 °C (at 760 mmHg)	[2][3][4]
Melting Point	-56 °C (estimate)	[4]
Density	0.856 g/mL at 25 °C	[3]
Refractive Index	1.421 at 20 °C	[3]
Vapor Pressure	0.061 mmHg at 25 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and organic solvents	[4][5][8]
Flash Point	105 °C (closed cup)	[4][5]
LogP (o/w)	4.7 (estimated)	[1]
FEMA Number	2808	[5][6][8]

## Synthesis of Octyl Isobutyrate

**Octyl isobutyrate** can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

## Fischer Esterification

This classic method involves the acid-catalyzed reaction of n-octanol with isobutyric acid.



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### Fischer Esterification of **Octyl Isobutyrate**.

#### Experimental Protocol: Fischer Esterification

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of n-octanol and isobutyric acid.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
- Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude **octyl isobutyrate** can then be purified by vacuum distillation.<sup>[6][9][10][11]</sup>

## Enzymatic Synthesis (Transesterification)

Enzymatic synthesis is a greener alternative that utilizes lipases as biocatalysts. This method often employs transesterification, where an existing ester reacts with an alcohol to form a new ester.

### Experimental Protocol: Lipase-Catalyzed Transesterification

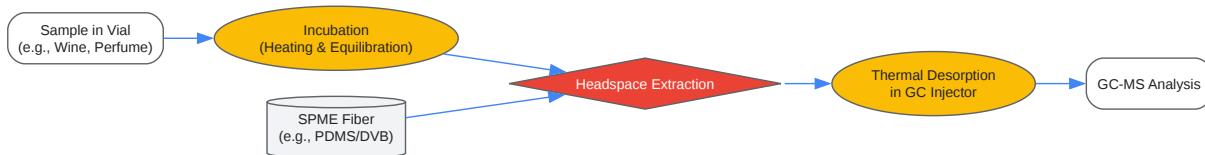
- Reactants: Combine n-octanol and an acyl donor such as vinyl isobutyrate in a solvent-free system or an organic solvent.
- Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, *Candida antarctica* lipase B) to the mixture.[12][13][14]
- Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with agitation (e.g., orbital shaker).[13]
- Monitoring: Monitor the formation of **octyl isobutyrate** using GC analysis of aliquots taken at regular intervals.
- Enzyme Removal and Product Isolation: Once equilibrium is reached, separate the immobilized enzyme by filtration for potential reuse. The product can be isolated from the reaction mixture, often by vacuum distillation.[13]

## Analytical Methodologies

The analysis of **octyl isobutyrate**, as a volatile compound, is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Headspace sampling techniques are particularly well-suited for its extraction from complex matrices.

## Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in various samples, including food, beverages, and perfumes.[1][2][15][16][17][18]



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### HS-SPME-GC-MS Workflow for VOC Analysis.

#### Experimental Protocol: HS-SPME-GC-MS Analysis of **Octyl Isobutyrate** in Wine

- Sample Preparation: Place a 5 mL aliquot of wine into a 20 mL headspace vial. Add 1 g of NaCl to enhance the release of volatile compounds. Seal the vial with a PTFE/silicone septum.[15]
- Extraction: Equilibrate the sample at 40°C for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for 30 minutes with agitation.[19]
- Desorption and GC-MS Analysis:
  - Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.[19]
  - Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Start at 40°C for 3 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-350.
- Identification: Identify **octyl isobutyrate** by comparing its mass spectrum and retention index with those of an authentic standard and library data (e.g., NIST).

Table 2: Kovats Retention Indices for **Octyl Isobutyrate**

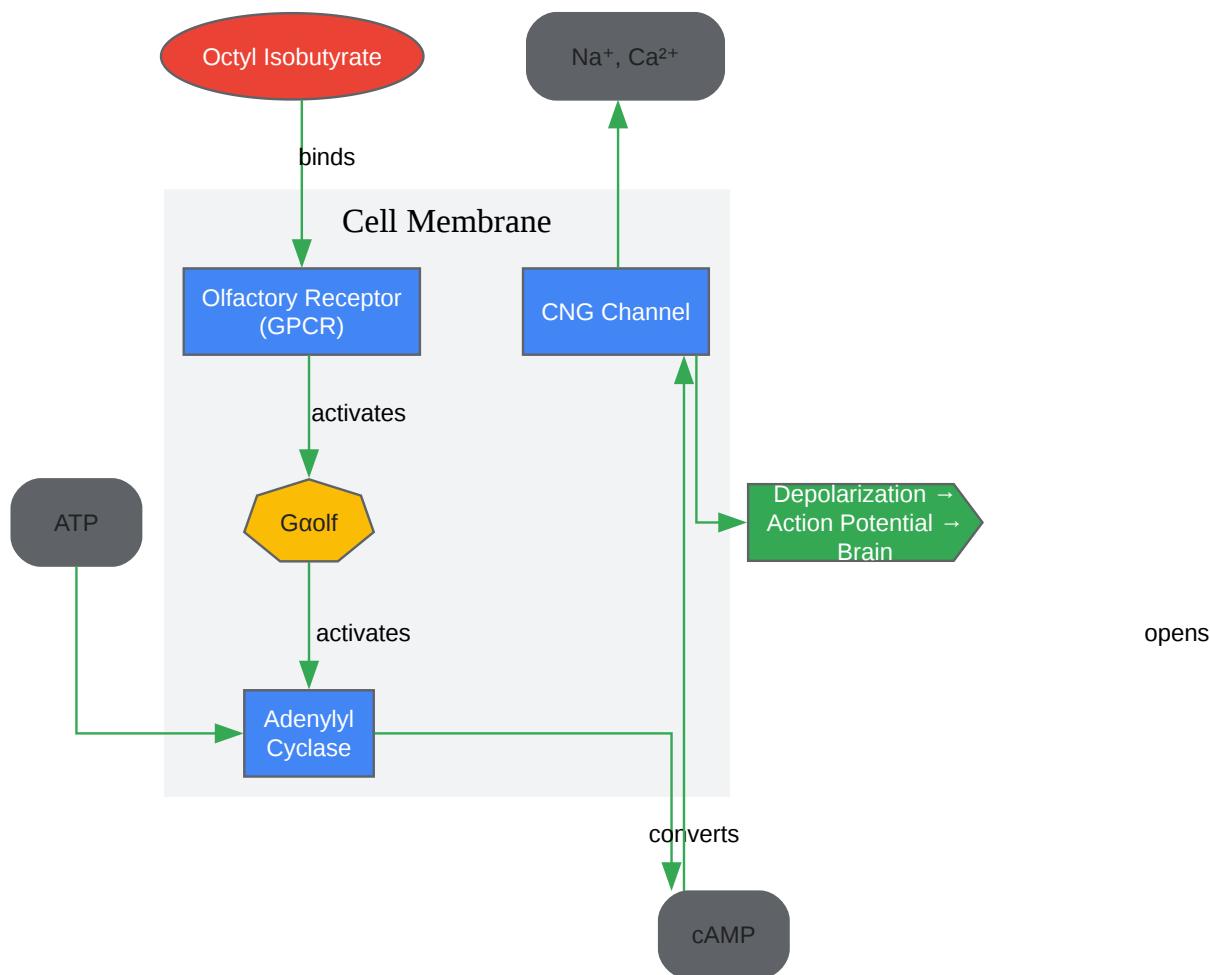
Stationary Phase	Retention Index
Non-polar (e.g., DB-1, HP-5MS)	1329 - 1394
Polar (e.g., Supelcowax-10)	1543

## Role as a Volatile Organic Compound (VOC) Sensory Perception: Interaction with Olfactory and Gustatory Pathways

As a VOC, the primary interaction of **octyl isobutyrate** with biological systems is through the senses of smell and taste. These are mediated by G-protein coupled receptor (GPCR) signaling pathways.

Olfactory Pathway:

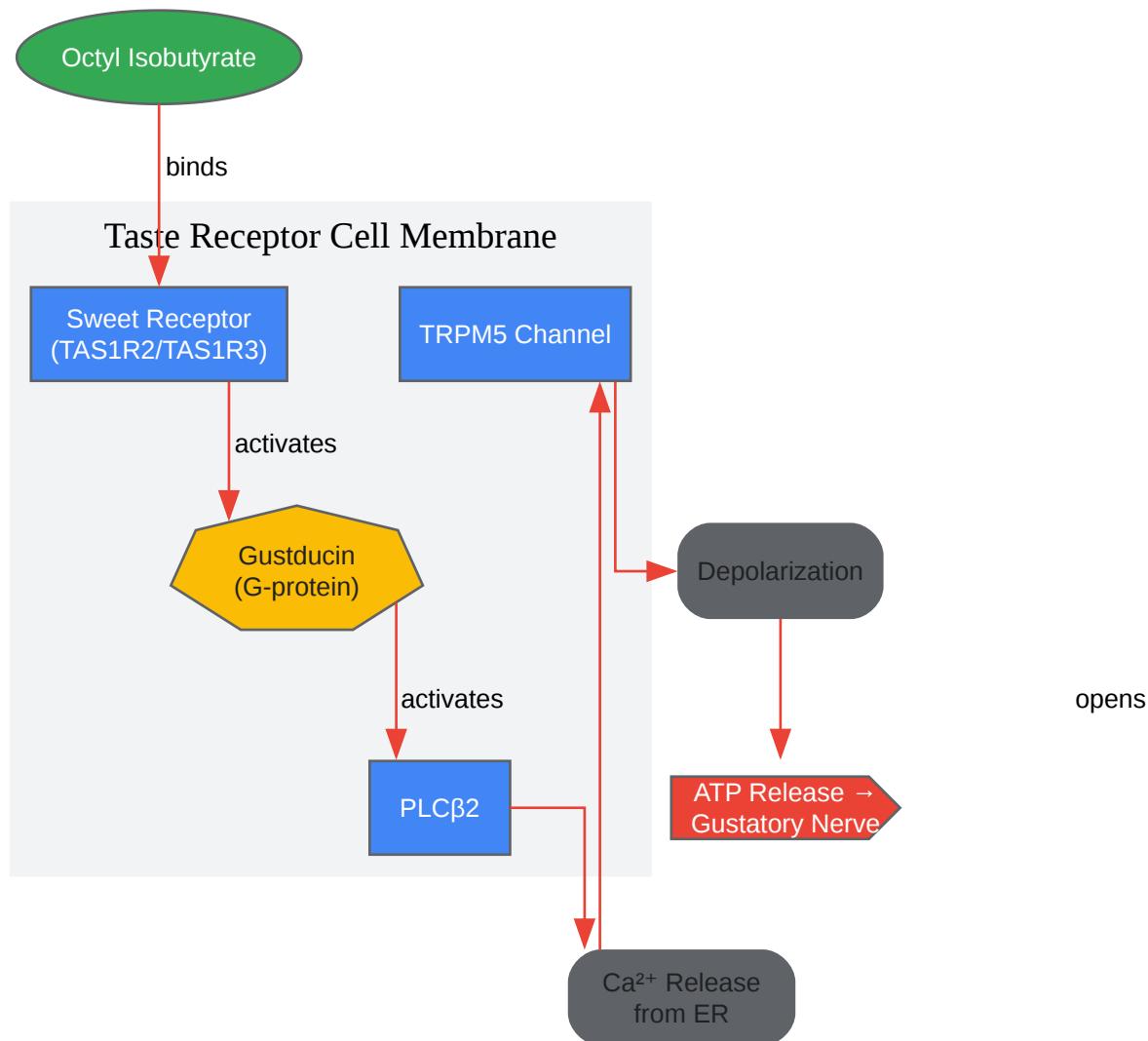
When **octyl isobutyrate** is inhaled, it binds to olfactory receptors (ORs) in the olfactory epithelium. This initiates a signal transduction cascade.<sup>[20]</sup> The binding of the odorant to the OR activates an olfactory-specific G-protein (Golf), which in turn activates adenylyl cyclase.<sup>[21][22]</sup> This leads to an increase in intracellular cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory receptor neuron and the transmission of a signal to the brain.<sup>[20][21][22]</sup>

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### Olfactory Signal Transduction Pathway.

#### Gustatory Pathway:

The fruity and sweet taste of **octyl isobutyrate** is likely perceived through the sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3, which is also a GPCR.[23][24] The binding of a sweet substance activates this receptor, leading to a downstream signaling cascade that involves the activation of phospholipase C $\beta$ 2 (PLC $\beta$ 2).[24] This results in the release of intracellular calcium, which opens TRPM5 ion channels, leading to cell depolarization and the release of ATP as a neurotransmitter to signal to the gustatory nerves.[23]



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Sweet Taste Signal Transduction Pathway.

## Environmental Fate

As a VOC, **octyl isobutyrate** can be released into the atmosphere from its various applications in consumer products. Environmental assessments have shown that **octyl isobutyrate** is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[15][25] Its risk quotients, based on current usage volumes, are less than 1.[25] The dominant atmospheric degradation process for volatile esters is reaction with hydroxyl (OH) radicals during the daytime.[26] This photochemical degradation leads to relatively short atmospheric lifetimes, typically on the order of hours, suggesting that long-range atmospheric transport is unlikely.[26]

Table 3: Environmental Fate Parameters (Estimated)

Parameter	Value	Source
Henry's Law Constant	2.25E-003 atm·m <sup>3</sup> /mole	GWDG
Atmospheric Lifetime	Short (hours)	<a href="#">[26]</a>
PBT Assessment	Not PBT	<a href="#">[15]</a> <a href="#">[25]</a>

## Safety and Toxicology

**Octyl isobutyrate** has been evaluated for safety in its use as a fragrance and flavor ingredient. Toxicological data indicates a low order of acute toxicity.

Table 4: Toxicological Data

Endpoint	Result	Species	Source
Acute Oral LD50	> 5 g/kg	Rat	<a href="#">[2]</a>
Acute Dermal LD50	> 5 g/kg	Rabbit	<a href="#">[2]</a>
Genotoxicity	Not expected to be genotoxic	(Read-across from hexyl isobutyrate)	<a href="#">[15]</a> <a href="#">[25]</a> <a href="#">[27]</a>
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) of 7000 µg/cm <sup>2</sup>	(Read-across from hexyl 2-methylbutyrate)	<a href="#">[25]</a> <a href="#">[27]</a>
Phototoxicity	Not expected to be phototoxic/photoallergenic	(Based on UV/Vis spectra)	<a href="#">[25]</a> <a href="#">[27]</a>

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[2\]](#)

## Applications

The primary applications of **octyl isobutyrate** are in the flavor and fragrance industries.

- Flavors: It is used to impart fruity and green apple notes to candies, beverages, syrups, and a variety of other food products.[\[1\]](#)[\[4\]](#)
- Fragrances: It provides a fresh, green, and fruity top note in perfumes, colognes, detergents, and room sprays.[\[1\]](#)[\[4\]](#)

## Conclusion

**Octyl isobutyrate** is a versatile volatile organic compound with significant applications in the flavor and fragrance industries. Its well-characterized chemical and physical properties, along with established methods for its synthesis and analysis, make it a valuable tool for product formulators. Its interaction with olfactory and gustatory receptors is governed by GPCR signaling pathways, a fundamental mechanism in chemosensory perception. From an environmental and toxicological perspective, **octyl isobutyrate** is considered safe for its intended uses at current consumption levels. This guide provides a foundational resource for researchers and professionals working with this important flavor and fragrance ingredient.

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